2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE
Overview
Description
2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxybenzyl acetate is 320.09431156 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been explored for their antimicrobial properties. These compounds, including those related to the specified chemical structure, have shown good to moderate activities against a range of microorganisms. This indicates the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interactions and Structural Analysis
Studies involving ethyl 2-triazolyl-2-oxoacetate derivatives have shown the presence of π-hole tetrel bonding interactions. This research provides insights into the nucleophilic/electrophilic nature of the compounds and how substituents influence interaction energy, crucial for designing molecules with desired properties (Ahmed et al., 2020).
Anticancer Evaluation
The potential anticancer activities of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been evaluated. Some compounds demonstrated promising results against a panel of cancer cell lines, highlighting the relevance of triazole derivatives in cancer research (Bekircan et al., 2008).
Corrosion Inhibition
Triazole derivatives have also been studied for their application as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles have shown excellent performance in protecting mild steel in hydrochloric acid solution, suggesting their utility in industrial applications to prevent corrosion (Ansari et al., 2014).
Enzyme Inhibition for Medical Chemistry
Research on compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has explored their inhibition of lipase and α-glucosidase. This work is crucial for understanding how these compounds can be used to treat diseases associated with these enzymes, offering a foundation for developing new therapeutic agents (Bekircan et al., 2015).
Properties
IUPAC Name |
[2-methoxy-5-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-16-17-14(22)18(9)15-7-11-4-5-13(20-3)12(6-11)8-21-10(2)19/h4-7H,8H2,1-3H3,(H,17,22)/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQSEXMDIQJAJZ-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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